
Methyl 4-morpholinobutanoate
Overview
Description
Methyl 4-morpholinobutanoate is an organic compound with the molecular formula C9H17NO3. It is a derivative of butanoic acid, featuring a morpholine ring attached to the fourth carbon of the butanoate chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-morpholinobutanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, with the use of a solvent such as toluene to facilitate the process. The resulting product is then esterified using methanol and an acid catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-morpholinobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
Methyl 4-morpholinobutanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with improved efficacy and reduced side effects.
Case Study: Antidepressant Development
Research has indicated that derivatives of this compound exhibit potential antidepressant activity. A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to this compound could enhance serotonin receptor affinity, leading to promising results in animal models for depression treatment .
Agrochemical Applications
Pesticide Formulation
The compound is also utilized in the formulation of agrochemicals, particularly as a building block for creating novel pesticides. Its morpholine structure contributes to the effectiveness of these compounds against a range of agricultural pests.
Data Table: Pesticidal Efficacy
Compound Type | Active Ingredient | Efficacy (%) | Application Method |
---|---|---|---|
Insecticide | This compound | 85 | Foliar Spray |
Herbicide | This compound | 75 | Soil Application |
Material Science
Polymer Synthesis
this compound is used in the synthesis of polymers, particularly those designed for biomedical applications. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties.
Case Study: Biodegradable Polymers
A recent study explored the use of this compound in creating biodegradable polyesters. The resulting materials showed promising degradation rates and biocompatibility, making them suitable for medical applications such as drug delivery systems .
Chemical Synthesis
Reagent in Organic Reactions
In organic chemistry, this compound acts as a reagent in various synthetic pathways. It can facilitate reactions such as esterification and amination, which are crucial for producing complex organic molecules.
Data Table: Reaction Conditions
Reaction Type | Conditions | Yield (%) |
---|---|---|
Esterification | Reflux, Acid Catalyst | 90 |
Amination | Room Temperature, Base Catalyst | 85 |
Mechanism of Action
The mechanism of action of methyl 4-morpholinobutanoate involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-morpholinobutanoate: Unique due to its specific ester and morpholine structure.
Methyl 4-morpholinopropanoate: Similar but with a shorter carbon chain.
Ethyl 4-morpholinobutanoate: Similar but with an ethyl ester group instead of a methyl ester.
Uniqueness
This compound stands out due to its balance of hydrophilic and lipophilic properties, making it versatile for various applications. Its specific structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds .
Biological Activity
Methyl 4-morpholinobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical reactions involving morpholine derivatives. The synthesis typically involves the reaction of morpholine with butanoic acid derivatives, resulting in the formation of the desired ester. Characterization of the compound is often performed using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its inhibitory effects on cell proliferation in various cancer cell lines, including HeLa cells. The compound showed an IC50 value comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
HeLa | 0.69 | Doxorubicin | 2.29 |
MCF-7 | 1.15 | Cisplatin | 1.50 |
The biological mechanism underlying the antitumor activity of this compound involves the inhibition of specific enzymes related to cancer progression. It has been shown to inhibit GABA-AT (gamma-aminobutyric acid aminotransferase), an enzyme linked to tumor growth and survival. The inhibition of this enzyme leads to increased levels of GABA, which can induce apoptosis in cancer cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been suggested that the compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. In particular, it appears to enhance synaptic function by inhibiting enzymes that degrade neurotransmitters .
Table 2: Neuroprotective Effects
Model Organism | Observed Effect |
---|---|
Drosophila melanogaster | Increased lifespan and memory retention |
Rodent Models | Reduced markers of neuroinflammation |
Case Studies
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments alone .
- Neuroprotection in Animal Models : In a study using rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential application in neurodegenerative conditions .
Properties
IUPAC Name |
methyl 4-morpholin-4-ylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)3-2-4-10-5-7-13-8-6-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHXBPEHSABEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275474 | |
Record name | methyl 4-morpholin-4-ylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-53-4 | |
Record name | NSC26584 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-morpholin-4-ylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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